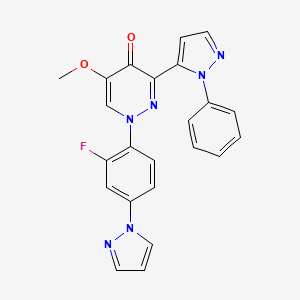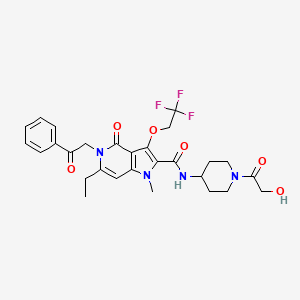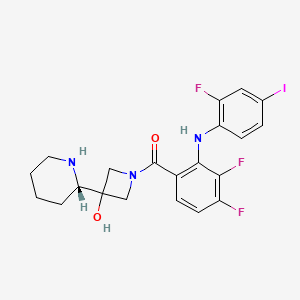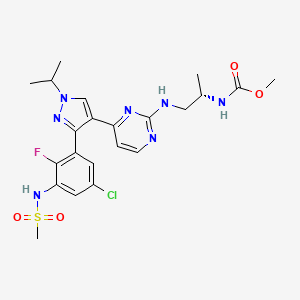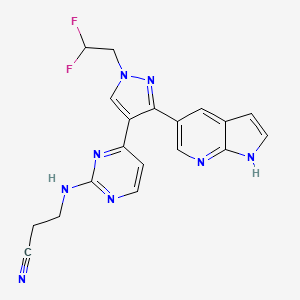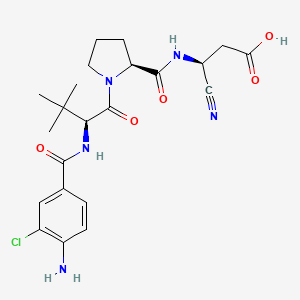
ML132
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ML132 is a potent and selective inhibitor of caspase 1, with an inhibitory concentration (IC50) of 0.316 nanomolar . Caspase 1 is a cysteine protease that plays a crucial role in the inflammatory response by activating pro-inflammatory cytokines such as interleukin 1 beta and interleukin 18 . This compound has shown potential in research related to various inflammatory and autoimmune diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ML132 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions. The final product is obtained after purification using chromatographic techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen: ML132 unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es kann auch unter bestimmten Bedingungen an Oxidations- und Reduktionsreaktionen teilnehmen .
Häufige Reagenzien und Bedingungen:
Substitutionsreaktionen: Umfassen typischerweise Nukleophile wie Amine oder Thiole unter milden Bedingungen.
Oxidationsreaktionen: Können mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat durchgeführt werden.
Reduktionsreaktionen: Umfassen oft Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise können Substitutionsreaktionen verschiedene Derivate von this compound mit unterschiedlichen funktionellen Gruppen ergeben .
Wissenschaftliche Forschungsanwendungen
ML132 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
5. Wirkmechanismus
This compound übt seine Wirkung aus, indem es selektiv Caspase 1 hemmt. Caspase 1 ist für die proteolytische Aktivierung der proinflammatorischen Zytokine Interleukin 1 Beta und Interleukin 18 verantwortlich . Durch die Hemmung von Caspase 1 verhindert this compound die Aktivierung dieser Zytokine, wodurch Entzündungen und Immunantworten reduziert werden . Zu den molekularen Zielstrukturen von this compound gehört die aktive Stelle von Caspase 1, an der es bindet und seine enzymatische Aktivität hemmt .
Ähnliche Verbindungen:
VX-765: Ein weiterer Caspase-1-Inhibitor mit potenziellen entzündungshemmenden Eigenschaften.
Pralnacasan: Ein Caspase-1-Inhibitor, der hinsichtlich seiner Auswirkungen auf entzündliche Erkrankungen untersucht wurde.
Ac-YVAD-cmk: Ein peptidbasierter Caspase-1-Inhibitor, der in der Forschung verwendet wird.
Vergleich: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Caspase 1 im Vergleich zu anderen Inhibitoren. Seine niedrige inhibitorische Konzentration (IC50) macht es zu einem wertvollen Werkzeug in der Forschung und für potenzielle therapeutische Anwendungen . Im Gegensatz zu peptidbasierten Inhibitoren ist this compound ein kleines Molekül, was Vorteile in Bezug auf Stabilität und Bioverfügbarkeit bieten kann .
Wirkmechanismus
ML132 exerts its effects by selectively inhibiting caspase 1. Caspase 1 is responsible for the proteolytic activation of pro-inflammatory cytokines interleukin 1 beta and interleukin 18 . By inhibiting caspase 1, this compound prevents the activation of these cytokines, thereby reducing inflammation and immune response . The molecular targets of this compound include the active site of caspase 1, where it binds and inhibits its enzymatic activity .
Vergleich Mit ähnlichen Verbindungen
VX-765: Another caspase 1 inhibitor with potential anti-inflammatory properties.
Pralnacasan: A caspase 1 inhibitor that has been studied for its effects on inflammatory diseases.
Ac-YVAD-cmk: A peptide-based caspase 1 inhibitor used in research.
Comparison: ML132 is unique due to its high potency and selectivity for caspase 1 compared to other inhibitors. Its low inhibitory concentration (IC50) makes it a valuable tool in research and potential therapeutic applications . Unlike peptide-based inhibitors, this compound is a small molecule, which may offer advantages in terms of stability and bioavailability .
Eigenschaften
Molekularformel |
C22H28ClN5O5 |
|---|---|
Molekulargewicht |
477.9 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-cyanopropanoic acid |
InChI |
InChI=1S/C22H28ClN5O5/c1-22(2,3)18(27-19(31)12-6-7-15(25)14(23)9-12)21(33)28-8-4-5-16(28)20(32)26-13(11-24)10-17(29)30/h6-7,9,13,16,18H,4-5,8,10,25H2,1-3H3,(H,26,32)(H,27,31)(H,29,30)/t13-,16-,18+/m0/s1 |
InChI-Schlüssel |
KENKPOUHXLJLEY-QANKJYHBSA-N |
SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |
Isomerische SMILES |
CC(C)(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |
Kanonische SMILES |
CC(C)(C)C(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C#N)NC(=O)C2=CC(=C(C=C2)N)Cl |
Aussehen |
white solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ML132; ML 132; ML-132; CID-4462093; CID4462093; CID 4462093; NCGC00183434; NCGC 00183434; NCGC-00183434. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




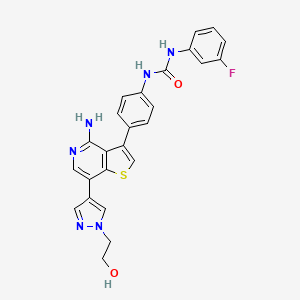
![N-[(3Z)-3-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methylidene]-2-oxo-1H-indol-5-yl]prop-2-ynamide](/img/structure/B612192.png)
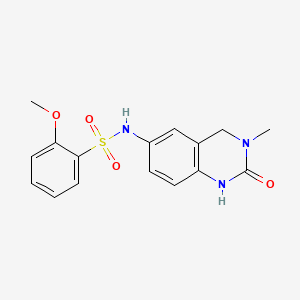
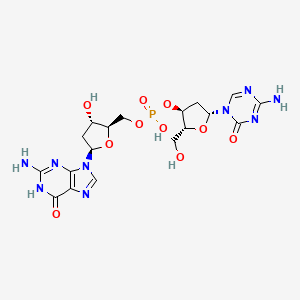

![(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride](/img/structure/B612201.png)
